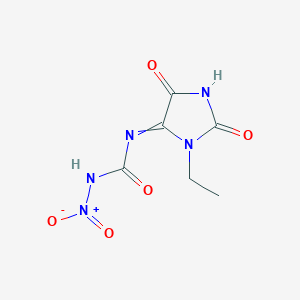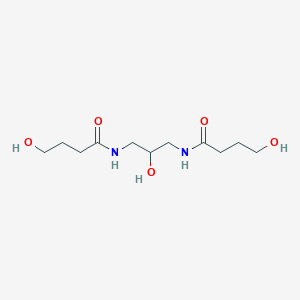
Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two butanamide groups connected by a 2-hydroxy-1,3-propanediyl linker, each with an additional hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] typically involves the reaction of butanamide derivatives with a 2-hydroxy-1,3-propanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
化学反応の分析
Types of Reactions
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy groups can yield carbonyl compounds, while reduction of the amide groups can produce amines .
科学的研究の応用
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar structure but with octanamide groups instead of butanamide.
N,N’-(2-Hydroxy-1,3-propanediyl)bis(4-hydroxybutanamide): Similar structure with additional hydroxy groups.
Uniqueness
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
CAS番号 |
178960-93-5 |
|---|---|
分子式 |
C11H22N2O5 |
分子量 |
262.30 g/mol |
IUPAC名 |
4-hydroxy-N-[2-hydroxy-3-(4-hydroxybutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O5/c14-5-1-3-10(17)12-7-9(16)8-13-11(18)4-2-6-15/h9,14-16H,1-8H2,(H,12,17)(H,13,18) |
InChIキー |
PYUFTMNPQJEVTF-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)NCC(CNC(=O)CCCO)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
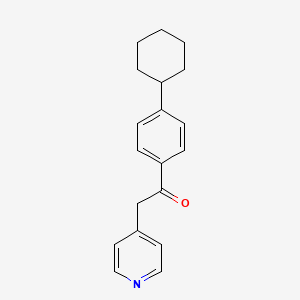
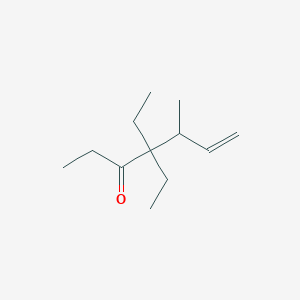
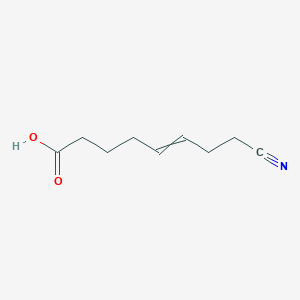
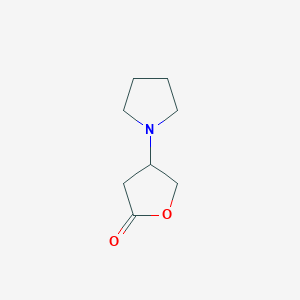
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
